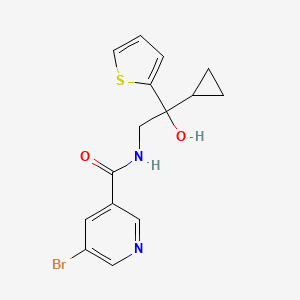

![molecular formula C19H24BrN3O B2756198 4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide CAS No. 946262-58-4](/img/structure/B2756198.png)

4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

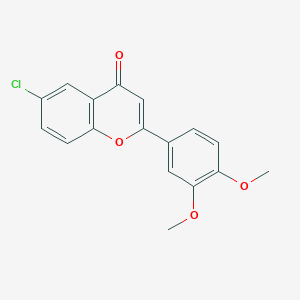

“4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide” is a chemical compound. It is also known as "4-Bromo-N,N-dimethylaniline" . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the compound “4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate” was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride in deionized water at room temperature .Molecular Structure Analysis

The molecular formula of “4-Bromo-N,N-dimethylaniline” is C8H10BrN . The molecular weight is 200.08 g/mol .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .Physical And Chemical Properties Analysis

“4-Bromo-N,N-dimethylaniline” is a white to gray powder . It is insoluble in water but soluble in methanol . It has a melting point of 53°C to 56°C and a boiling point of 264°C .Wissenschaftliche Forschungsanwendungen

Cholecystokinin CCK2 Receptor Antagonist

One notable application is in the development of cholecystokinin CCK2 receptor antagonists. A study on JNJ‐26070109, a compound with a somewhat similar structure, demonstrated its potential in treating gastro-oesophageal reflux disease (GORD) by inhibiting gastric acid secretion and preventing omeprazole-induced acid rebound in rats (Barrett et al., 2012).

Metabolism and Metabolic Pathways

Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several urinary metabolites, suggesting complex metabolic pathways that could be relevant for understanding the metabolism of related compounds (Kanamori et al., 2002).

Metal Complex Synthesis

The synthesis and characterization of Ni(II) and Cu(II) complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands showcase the compound's potential in creating metal complexes with specific properties. Such complexes have applications in catalysis, material science, and potentially in medicinal chemistry (Binzet et al., 2009).

Antipyrine-like Derivatives

A study focused on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, provided insights into their X-ray structure, Hirshfeld surface analysis, and DFT calculations. These compounds have implications in pharmaceuticals and molecular design, demonstrating the structural versatility and potential pharmacological relevance of bromo-benzamide derivatives (Saeed et al., 2020).

Antifungal Activity

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives highlighted their antifungal activity against various fungi, indicating the potential of bromo-benzamide compounds in developing new antifungal agents (Ienascu et al., 2018).

Safety and Hazards

This compound may cause eye, skin, and respiratory tract irritation. It may cause central nervous system depression and cardiac disturbances. It may also cause methemoglobinemia, which is characterized by chocolate-brown colored blood, headache, weakness, dizziness, breath shortness, cyanosis (bluish skin due to deficient oxygenation of blood), rapid heart rate, unconsciousness, and possible death .

Eigenschaften

IUPAC Name |

4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWKHGVQLBBHBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2756116.png)

![Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B2756117.png)

![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B2756119.png)

![(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2756121.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2756123.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)

![3-(4-methylbenzyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2756134.png)